molecular formula C24H36Cl2N2O2 B2732649 1-[(Adamantan-1-yl)methoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride CAS No. 1189934-63-1

1-[(Adamantan-1-yl)methoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride

Cat. No.: B2732649
CAS No.: 1189934-63-1
M. Wt: 455.46
InChI Key: URYZGISDSVBKCA-UHFFFAOYSA-N
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Description

1-[(Adamantan-1-yl)methoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride is a complex organic compound known for its unique structure and potential applications in various fields. This compound features an adamantane moiety, a piperazine ring, and a chlorophenyl group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Adamantan-1-yl)methoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride typically involves multiple steps. One common method starts with the preparation of the adamantane derivative, followed by the introduction of the piperazine ring and the chlorophenyl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[(Adamantan-1-yl)methoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The piperazine ring and chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-[(Adamantan-1-yl)methoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(Adamantan-1-yl)methoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol hydrochloride: A compound with a similar piperazine and chlorophenyl structure but different substituents.

    Imidazole derivatives: Compounds with a different core structure but similar pharmacological applications.

Uniqueness

1-[(Adamantan-1-yl)methoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride is unique due to its adamantane moiety, which imparts specific physical and chemical properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

1-(1-adamantylmethoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35ClN2O2.ClH/c25-21-2-1-3-22(11-21)27-6-4-26(5-7-27)15-23(28)16-29-17-24-12-18-8-19(13-24)10-20(9-18)14-24;/h1-3,11,18-20,23,28H,4-10,12-17H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYZGISDSVBKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COCC23CC4CC(C2)CC(C4)C3)O)C5=CC(=CC=C5)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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